6-methoxy-2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole
Description
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-26-14-6-5-13-10-17(23-16(13)11-14)20(25)24-9-3-4-15(12-24)28-19-18(27-2)21-7-8-22-19/h5-8,10-11,15,23H,3-4,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOMTJJSPFRFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)OC4=NC=CN=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 6-methoxy-2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, as demonstrated in the following table:
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Organisms |
|---|---|---|
| Benzothiazole derivative 8c | <29 | Gram-negative E. coli |
| Benzothiazole derivative 8b | <40 | Gram-positive S. aureus |
| Benzothiazole derivative 8a | <132 | S. typhimurium |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity, warranting further investigation into its mechanism of action against specific pathogens .
Anticancer Properties
The indole derivatives are recognized for their potential anticancer activities. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. The interaction with kinases and G protein-coupled receptors is particularly noteworthy .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, the compound has been investigated for its anti-inflammatory effects. The presence of methoxy groups may enhance its ability to modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.
Industrial Applications
Beyond its biological applications, this compound may also have implications in materials science and chemical processes:
- Chemical Building Block : It serves as a precursor for synthesizing more complex molecules.
- Development of New Materials : Its unique chemical structure may lead to innovative applications in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methoxy-2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Indole Derivatives
(E)-N-(t-Butoxycarbonyl)-6-(3-azidoprop-1-en-1-yl)-1H-indole ()
- Key Differences :
- The tert-butoxycarbonyl (Boc) group replaces the piperidine-carbonyl-pyrazine moiety in the target compound.
- An azidopropenyl substituent at the indole’s 6-position introduces reactivity for click chemistry, unlike the methoxy group in the target compound.
- Synthesis : Sodium azide and DMSO at 80°C promote azide incorporation , contrasting with the target compound’s likely coupling of pre-functionalized piperidine and pyrazine.
- Implications : The Boc group offers reversible protection for amine functionalities, whereas the target compound’s methoxy groups may enhance metabolic stability.
Heterocyclic Modifications in Piperidine-Linked Compounds ()
The following analogs from European Patent Application 2022/06 exhibit distinct heterocyclic systems:
6-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyridazine-3-carbonitrile
- Replaces pyrazine with a fused imidazo-pyrrolo-pyrazine system, increasing aromatic surface area for target binding.
- A nitrile group at pyridazine’s 3-position enhances polarity compared to the target’s methoxy group.
5-((cis)-3-(6H-imidazo[...]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyrazine-2-carbonitrile
- Retains pyrazine but adds a nitrile substituent, which may alter electronic properties and hydrogen-bond acceptor capacity.
Structural and Functional Implications:
The target compound’s methoxy groups likely confer higher lipophilicity (logP) than nitrile-containing analogs, favoring blood-brain barrier penetration. Conversely, nitriles in compounds may improve solubility and target affinity through dipole interactions .
Research Findings and Methodological Considerations
- Synthesis : The target compound’s piperidine-pyrazine linkage suggests a multi-step coupling strategy, whereas ’s azide incorporation highlights divergent synthetic routes .
- Crystallography : SHELX programs remain critical for resolving conformational details of such complex heterocycles .
- For example, nitriles in may enhance kinase binding, whereas methoxy groups could prolong half-life.
Biological Activity
6-Methoxy-2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole is an indole derivative that showcases a complex structure with significant potential for various biological activities. This compound features an indole core, a methoxy group, and a piperidine moiety, which contribute to its unique chemical properties and biological effects.
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : Approximately 342.36 g/mol
- CAS Number : 2034500-81-5
The presence of methoxy groups enhances solubility and reactivity, making it suitable for pharmacological studies. The synthesis of this compound typically involves multiple steps, including careful optimization of reaction conditions to maximize yield and purity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. It may modulate the activity of kinases or G protein-coupled receptors (GPCRs), leading to various therapeutic effects, including:
- Anticancer Activity : The compound has shown potential in targeting pathways involved in cancer cell proliferation and survival.
- Antimicrobial Properties : Preliminary studies suggest it may exhibit antibacterial or antifungal activity, although further in vitro studies are necessary to confirm these effects.
Case Studies and Research Findings
Recent research has highlighted the compound's potential applications in medicinal chemistry:
- Inhibitory Activity : In a study assessing various derivatives, compounds similar to 6-methoxy-2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine} demonstrated IC50 values ranging from 12.8 μM to 365 μM against specific enzymes, indicating promising inhibitory activity .
- Antibacterial Testing : Compounds with similar structural features have been tested against various bacterial strains using the agar disc-diffusion method. Some derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, further supporting the potential of this compound in antimicrobial applications .
Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for this compound, and what critical reaction conditions must be controlled?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the indole-2-carbonyl intermediate via condensation of 3-formyl-1H-indole-2-carboxylic acid with appropriate nucleophiles under reflux with acetic acid and sodium acetate (critical for controlling pH and reaction time) .
- Step 2: Functionalization of the piperidine ring. For example, coupling 3-methoxypyrazin-2-ol to piperidine via nucleophilic substitution, requiring anhydrous conditions and catalytic base (e.g., K₂CO₃) to stabilize the leaving group .
- Step 3: Amide bond formation between the indole-2-carbonyl and substituted piperidine using carbodiimide coupling agents (e.g., DCC/DMAP), with strict temperature control (0–5°C) to minimize side reactions .
Critical Conditions:
- Reaction Time: Prolonged reflux (>5 hours) may lead to decomposition of acid-sensitive groups.
- Catalyst Purity: Sodium acetate must be anhydrous to prevent hydrolysis of intermediates .
Advanced: How can researchers resolve contradictions in spectroscopic data for the piperidine-pyrazine linkage?
Methodological Answer:
Contradictions between NMR (e.g., unexpected splitting patterns) and X-ray crystallography data often arise from dynamic conformational changes. To resolve this:
- Variable-Temperature NMR (VT-NMR): Conduct experiments at −40°C to freeze rotamers and observe distinct proton environments .
- DFT Calculations: Compare computed NMR chemical shifts (using B3LYP/6-31G*) with experimental data to identify dominant conformers .
- X-ray Diffraction: Resolve crystal structures to confirm bond angles and dihedral angles (e.g., pyrazine-piperidine dihedral angles ~25°) .
Example: In a related structure, VT-NMR revealed two rotamers of the methoxypyrazine group, explaining apparent NMR discrepancies .
Basic: What analytical techniques are essential for characterizing purity and structure?
Methodological Answer:
Advanced: How to optimize coupling efficiency between indole-2-carbonyl and piperidine moieties?
Methodological Answer:
Low yields (<50%) in amide bond formation often result from steric hindrance. Optimization strategies include:
- Pre-activation: Use HOBt/DIC to pre-activate the indole-2-carboxylic acid, reducing side reactions .
- Microwave-assisted Synthesis: Apply 100 W irradiation at 80°C for 15 minutes to enhance reaction kinetics .
- Solvent Screening: Test polar aprotic solvents (e.g., DMF vs. THF) to improve solubility of bulky intermediates .
Case Study: Microwave-assisted coupling increased yield from 45% to 72% for a related quinoline-piperidine analog .
Basic: What in vitro assays are recommended for preliminary pharmacological evaluation?
Methodological Answer:
- Antiproliferative Assays: Use MTT/PrestoBlue in cancer cell lines (e.g., HCT-116, MCF-7) with 72-hour exposure and IC₅₀ calculation .
- Kinase Inhibition Screening: Test against PI3Kα or MAPK pathways at 1–10 µM concentrations, using ADP-Glo™ assays .
- CYP450 Inhibition: Assess metabolic stability via human liver microsomes (HLM) with LC-MS/MS detection .
Note: Structural analogs with pyrazine-piperidine motifs showed IC₅₀ values of 2–10 µM in kinase inhibition studies .
Advanced: How does the 3-methoxypyrazine substituent influence reactivity in nucleophilic substitutions?
Methodological Answer:
The electron-donating methoxy group increases electron density on pyrazine, reducing electrophilicity at the 2-position. This requires:
- Activation: Use Lewis acids (e.g., BF₃·Et₂O) to polarize the C-O bond during piperidine coupling .
- Alternative Leaving Groups: Replace hydroxyl with tosylate or triflate to enhance displacement rates .
- Computational Modeling: Fukui indices (DFT) predict nucleophilic attack sites, guiding substituent placement .
Data: Tosylate derivatives of 3-methoxypyrazine showed 3× faster reaction rates than hydroxyl analogs .
Basic: What safety precautions are necessary during synthesis?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and N95 masks to avoid inhalation of fine particles .
- Ventilation: Use fume hoods with >0.5 m/s face velocity during reflux steps involving acetic acid .
- Waste Disposal: Quench reactive intermediates (e.g., carbodiimides) with 10% citric acid before disposal .
Toxicology Note: Related pyrazine derivatives may decompose to nitrogen oxides under heat; monitor with FTIR gas analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
